Product packaging for Cyclohexanediamine(Cat. No.:CAS No. 29256-90-4)

Cyclohexanediamine

Cat. No.: B8721093
CAS No.: 29256-90-4
M. Wt: 114.19 g/mol
InChI Key: YMHQVDAATAEZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanediamine (C~6~H~14~N~2~) is a versatile alicyclic diamine that serves as a critical precursor and key structural motif in advanced chemical and pharmacological research. Its unique stereochemistry and chelating properties make it invaluable, particularly in the development of novel diagnostic and therapeutic agents. Researchers utilize this compound to create sophisticated molecular scaffolds for metal complexation and as a building block for bioactive compounds. In the field of nuclear medicine, this compound is a fundamental component in the synthesis of novel chelating agents, such as the this compound Triazole (CHDT) moiety. These ligands enable stable complexation of a wide range of radiometals, including Gallium-68 ( 68 Ga) and Indium-111 ( 111 In), for use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging . Furthermore, the CHDT framework allows for efficient Al 18 F-labeling, providing a one-step access to radiofluorinated biomolecules under mild conditions, which is crucial for developing targeted imaging probes for cancer, such as PSMA inhibitors for prostate cancer . Beyond radiopharmaceuticals, this compound is extensively employed in bioinorganic chemistry to synthesize Schiff base metal complexes. These complexes, formed by condensing the diamine with aldehydes, are investigated for their diverse biological activities. Studies highlight their significant interactions with biomolecules like DNA and serum albumin, and their potential as anticancer agents, with mechanisms that may include DNA binding and cleavage, leading to the disruption of cellular integrity . The coordination geometry of these complexes, which can range from octahedral for Cobalt(III) to square planar for Nickel(II), is a key area of study for understanding their reactivity and biological efficacy . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2 B8721093 Cyclohexanediamine CAS No. 29256-90-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29256-90-4

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

cyclohexane-1,1-diamine

InChI

InChI=1S/C6H14N2/c7-6(8)4-2-1-3-5-6/h1-5,7-8H2

InChI Key

YMHQVDAATAEZLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(N)N

Origin of Product

United States

Historical Trajectory of Cyclohexanediamine in Synthetic Chemistry

The emergence of cyclohexanediamine in the annals of synthetic chemistry is closely tied to the broader advancements in industrial organic synthesis. Early production methods often involved the catalytic hydrogenation of corresponding phenylenediamines. For instance, a mixture of the three stereoisomers of 1,2-diaminocyclohexane is produced by the hydrogenation of o-phenylenediamine. wikipedia.org Similarly, 1,4-cyclohexanediamine can be synthesized by the hydrogenation of p-phenylene diamine over nickel or cobalt catalysts. chemicalbook.com

A significant milestone in the availability of this compound, particularly the 1,2-isomer, was its identification as a byproduct in the large-scale industrial production of 1,6-hexanediamine, a key monomer for the manufacture of Nylon 66. acs.orggoogle.com This industrial provenance made it a readily available and cost-effective starting material, paving the way for its widespread exploration in academic and industrial research laboratories. Initially, its applications were primarily in polymer chemistry, where it was used as a monomer and a curing agent for epoxy resins. However, its true potential began to be unlocked with the growing understanding and separation of its distinct stereoisomers.

Fundamental Chemical Reactivity Within Advanced Synthetic Contexts

Regioselective Synthesis of this compound Isomers

The regioselectivity in the synthesis of this compound isomers is primarily dictated by the choice of starting materials and the reaction pathway.

A common industrial method for the production of a mixture of 1,2-cyclohexanediamine (B1199290) stereoisomers involves the hydrogenation of o-phenylenediamine. This process typically yields a mixture of cis- and trans-isomers. The separation of these isomers can be challenging due to their similar boiling points. A method for separating the trans isomer involves treating an aqueous solution of the isomeric mixture with sulfuric acid, which leads to the precipitation of the trans-1,2-diaminocyclohexane sulfate. The free base can then be liberated by treatment with an alkali hydroxide (B78521).

Another synthetic approach to trans-1,2-diaminocyclohexane derivatives proceeds via the ring-opening of cyclohexene (B86901) oxide. Reaction of cyclohexene oxide with an amine, followed by mesylation of the resulting amino alcohol and subsequent intramolecular cyclization, forms an aziridinium (B1262131) ion. This intermediate can then be opened by another amine to yield the trans-1,2-diamine.

Starting MaterialReagentsProductKey Features
o-PhenylenediamineH₂ / CatalystMixture of cis- and trans-1,2-CHDAIndustrial method
Cyclohexene Oxide1. Amine, 2. MsCl, Et₃N, 3. Second Aminetrans-1,2-CHDA derivativesStereospecific formation of the trans isomer

Several synthetic routes have been developed for the preparation of 1,3-cyclohexanediamine (B1580663). One strategy involves the hydrogenation of m-phenylenediamine (B132917) over a ruthenium catalyst, which can produce 1,3-CHDA in good yield. mdpi.com Another versatile approach is the reductive amination of 1,3-cyclohexanedione (B196179). This can be achieved in a one-pot reaction with ammonia (B1221849) and hydrogen gas in the presence of a catalyst like Raney Nickel. mdpi.com

Alternatively, 1,3-cyclohexanedione can be converted to its dioxime, which is then hydrogenated to afford 1,3-cyclohexanediamine. A comprehensive methodology starts from resorcinol (B1680541), which is first hydrogenated to 1,3-cyclohexanedione. The crude product then undergoes oximation followed by hydrogenation of the resulting oxime to give 1,3-CHDA. mdpi.com

Starting MaterialReagentsProductKey Features
m-PhenylenediamineH₂ / Ru catalyst1,3-CHDADirect hydrogenation of the aromatic ring
1,3-CyclohexanedioneNH₃, H₂, Raney Ni1,3-CHDAReductive amination
1,3-Cyclohexanedione1. NH₂OH·HCl, NaOH, 2. H₂, Raney Ni1,3-CHDAOximation followed by hydrogenation
Resorcinol1. H₂, Raney Ni, 2. NH₂OH·HCl, NaOH, 3. H₂, Raney Ni1,3-CHDAMulti-step synthesis from a readily available precursor

The synthesis of 1,4-cyclohexanediamine is commonly achieved through the catalytic hydrogenation of p-phenylenediamine (B122844) or 1,4-dinitrocyclohexane. guidechem.com The hydrogenation of p-phenylenediamine often yields a mixture of cis and trans isomers, from which the desired isomer can be separated by fractional crystallization. chemicalbook.com The use of specific catalysts and reaction conditions, such as the addition of alkaline earth metal oxides, can influence the isomeric ratio in the hydrogenation of p-phenylenediamine. google.com

A different approach involves the amination of 1,4-cyclohexanediol (B33098). This can be accomplished by reacting 1,4-cyclohexanediol with ammonia at high temperature and pressure, often in the presence of a catalyst. google.com A two-step process starting from lignin-derived compounds has also been reported, where 1,4-cyclohexanediol is produced and then aminated to 1,4-cyclohexanediamine using a Raney Nickel catalyst. rsc.orgrsc.org

Starting MaterialReagentsProductKey Features
p-PhenylenediamineH₂ / Ni or Co catalystMixture of cis- and trans-1,4-CHDAHydrogenation of the aromatic diamine
1,4-DinitrocyclohexaneH₂ / Pd or Pt catalysttrans-1,4-CHDAStereoselective reduction of nitro groups
1,4-CyclohexanediolNH₃, High T/P1,4-CHDAAmination of the diol

Enantioselective Synthesis of Chiral this compound

The enantioselective synthesis of chiral this compound, particularly the (1R,2R) and (1S,2S) enantiomers of trans-1,2-cyclohexanediamine, is of significant importance due to their widespread use as chiral auxiliaries and ligands in asymmetric catalysis. myuchem.com

A classical and widely used method for obtaining enantiomerically pure trans-1,2-cyclohexanediamine is the resolution of the racemic mixture. This is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation.

More direct asymmetric synthetic routes have also been developed. One notable strategy is the catalytic asymmetric ring-opening of meso-aziridines. For instance, the desymmetrization of a cyclohexane-derived aziridine with trimethylsilyl azide, catalyzed by a chiral complex, can lead to the formation of an azidoamine, which can then be reduced to the chiral 1,2-diamine. rsc.org This method provides a direct entry to enantiomerically enriched 1,2-diamines.

MethodDescriptionKey Features
Chiral ResolutionSeparation of a racemic mixture of trans-1,2-CHDA using a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts that are separated by fractional crystallization.Well-established and widely used method.
Asymmetric Ring-Opening of AziridinesA meso-aziridine derived from cyclohexene is opened with a nucleophile (e.g., TMSN₃) in the presence of a chiral catalyst, leading to an enantiomerically enriched product that can be converted to the chiral diamine.Direct asymmetric synthesis, avoids resolution of a racemate.

Derivatization Strategies for Functionalized this compound Analogs

The primary amine groups of this compound are nucleophilic and can be readily functionalized through various reactions, allowing for the synthesis of a wide range of derivatives with tailored properties.

N-alkylation of cyclohexanediamines can be achieved through various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. A common N-alkylation strategy is the introduction of a tert-butoxycarbonyl (Boc) protecting group, which is achieved by reacting the diamine with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is often used to protect one of the amine groups to allow for selective functionalization of the other. For example, trans-N-Boc-1,4-cyclohexanediamine can be synthesized by reacting trans-1,4-diaminocyclohexane with (Boc)₂O. chemicalbook.com

N-arylation of cyclohexanediamines is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions. These methods allow for the formation of a carbon-nitrogen bond between the diamine and an aryl halide or sulfonate. For instance, trans-N,N'-dimethylcyclohexane-1,2-diamine has been employed as a ligand in copper-catalyzed N-arylation reactions of amines with aryl halides.

DerivatizationReagentsProduct TypeExample
N-AlkylationAlkyl halide, Aldehyde/Ketone + reducing agent, (Boc)₂ON-Alkyl CHDAtrans-N-Boc-1,4-cyclohexanediamine
N-ArylationAryl halide, Catalyst (e.g., Cu), LigandN-Aryl CHDAN-Aryl derivatives via copper-catalyzed coupling

Synthesis of Chiral this compound Thiourea (B124793) Derivatives

The synthesis of chiral thiourea derivatives from this compound is a significant area of research, primarily due to their application as organocatalysts in various asymmetric reactions. A common and straightforward method for preparing these derivatives involves the reaction of a chiral this compound with an appropriate isothiocyanate.

A general procedure for the synthesis of these thioureas begins with dissolving (1R,2R)-diaminocyclohexane in a solvent like tetrahydrofuran (B95107) (THF). To this solution, the corresponding aryl isothiocyanate is added, typically in a slight excess (e.g., 2.1 equivalents). The reaction mixture is then stirred at room temperature for an extended period, often around 18 hours, to ensure complete reaction. Following the reaction, the solvent is removed by evaporation, and the crude product is purified using column chromatography to yield the desired chiral bisthiourea derivative. acs.org This method has been successfully employed to synthesize a variety of chiral bisthioureas with high yields. acs.org

Another approach involves the reaction of chiral this compound derivatives with a calix nih.govarene compound bearing an isothiocyano group. In this multi-step synthesis, a calix nih.govarene derivative with an amino group is first prepared and then converted to the isothiocyano-functionalized calix nih.govarene. Subsequently, this compound is reacted with different chiral this compound derivatives to produce a range of upper rim-functionalized calix nih.govthiourea this compound derivatives. nih.gov For instance, a monosubstituted primary amine derivative can be obtained by using a mono-Boc-protected chiral this compound, followed by the removal of the protecting group. nih.gov These catalysts have shown effectiveness in enantioselective Michael addition reactions. nih.govresearchgate.net

The versatility of the reaction between amines and isothiocyanates allows for the creation of a diverse library of chiral thiourea organocatalysts. nih.gov The choice of both the chiral diamine and the isothiocyanate allows for fine-tuning of the catalyst's steric and electronic properties, which in turn influences its efficacy and enantioselectivity in asymmetric synthesis.

Table 1: Examples of Synthesized Chiral this compound Thiourea Derivatives and their Applications

Derivative Type Starting Materials Application Reference
Chiral Bisthioureas(1R,2R)-diaminocyclohexane, Aryl isothiocyanatesTemplate for enantioselective intramolecular [2 + 2] photocycloaddition reactions acs.org
Calix nih.govthiourea this compound DerivativesCalix nih.govarene-isothiocyanate, Chiral this compound derivativesCatalyst for enantioselective Michael addition reactions nih.gov
Simple Primary Amine ThioureaChiral this compoundCatalyst for highly enantioselective conjugate addition of nitroalkanes to enones researchgate.net

Preparation of N,N'-Dimethyl-1,2-cyclohexanediamine

Several synthetic routes have been developed for the preparation of N,N'-dimethyl-1,2-cyclohexanediamine, a valuable chiral ligand and building block in organic synthesis.

One documented method involves the reaction of 7-methyl-7-azabicyclo[4.1.0]heptane with an aqueous solution of methylamine (B109427) in the presence of ammonium (B1175870) chloride. The reaction mixture is heated for an extended period, and after cooling, the product is extracted and purified by distillation to yield trans-N,N'-dimethylcyclohexane-1,2-diamine. prepchem.com

Another approach utilizes epoxycyclohexane as a starting material. In a process catalyzed by inorganic boric acid, epoxycyclohexane is reacted with an aqueous solution of monomethylamine. The reaction is carried out at elevated temperatures, and after a series of workup steps including pH adjustment and distillation, pure N,N'-dimethyl-1,2-cyclohexanediamine is obtained in good yield. chemicalbook.comchemicalbook.com

A more general and simple method for the preparation of N,N'-dimethyl-1,2-diamines involves the dimethylation of a diazaphospholidine oxide followed by acid-catalyzed hydrolysis. researchgate.net This protocol is particularly attractive for the synthesis of enantiomerically pure trans-N¹,N²-dimethylcyclohexane-1,2-diamine. researchgate.net

The synthesis of the enantiomerically pure (R,R)-(-)-N,N'-dimethyl-1,2-cyclohexanediamine is of particular interest due to its applications in asymmetric synthesis. sigmaaldrich.com This compound can be used as a ligand in multicomponent reactions and as a starting material for the preparation of other chiral molecules. sigmaaldrich.com

Table 2: Comparison of Synthetic Methods for N,N'-Dimethyl-1,2-cyclohexanediamine

Starting Material Reagents Key Features Reference
7-Methyl-7-azabicyclo[4.1.0]heptaneMethylamine, Ammonium chlorideMulti-step process with distillation purification prepchem.com
EpoxycyclohexaneMonomethylamine, Boric acidCatalytic process with good yield chemicalbook.comchemicalbook.com
1,2-DiaminocyclohexanePhenylphosphonic dichloride, Methyl iodide, Acid hydrolysisFormation of a diazaphospholidine oxide intermediate researchgate.net

Incorporation of this compound into Macrocyclic Architectures

The rigid and chiral nature of trans-1,2-diaminocyclohexane makes it an excellent building block for the construction of well-defined macrocyclic architectures. The condensation of this diamine with various aromatic dialdehydes leads to the formation of a diverse range of macrocyclic Schiff bases, which can be subsequently reduced to the corresponding macrocyclic amines. nih.govbohrium.comnih.gov

The size of the resulting macrocycle, often denoted as [n + n] where 'n' is the number of diamine and dialdehyde (B1249045) units, can be controlled by several factors including the choice of reactants, solvent, and the use of a metal template. nih.govbohrium.comnih.gov

[2 + 2] Macrocycles: Condensation of isophthalaldehyde and its derivatives with enantiopure diaminocyclohexane can lead to a mixture of [3 + 3] and [2 + 2] macrocycles. The [2 + 2] macrocycles are generally the thermodynamically favored products. nih.gov

[3 + 3] Macrocycles: The reaction of trans-1,2-diaminocyclohexane with 1,4-terephthalaldehyde preferentially forms a triangular [3 + 3] macrocycle, which can be obtained in high yield without a metal template. nih.gov

[4 + 4] Macrocycles: The condensation of racemic diaminocyclohexane with 2,6-diformylpyridine can result in a mixture of macrocycles, from which the meso-type [4 + 4] macrocycle can be isolated. nih.govresearchgate.net By employing a stepwise synthesis strategy, it is possible to control the stereochemistry and obtain specific diastereomers of the [4 + 4] macrocyclic amine. researchgate.net

Larger Macrocycles: The use of a cadmium(II) template has been shown to promote the expansion of [2 + 2] macrocycles into larger [6 + 6] and [8 + 8] structures. nih.govbohrium.comnih.gov

A metal-directed synthesis approach can also be employed. For example, the reaction of a bis(trans-cyclohexane-1,2-diamine)copper(II) complex with formaldehyde and nitroethane in a basic aqueous solution yields a macrocyclic tetraamine with pendant nitro groups. uq.edu.au These nitro groups can be subsequently reduced to primary amine groups. uq.edu.au

Table 3: Examples of Macrocycles Incorporating this compound

Macrocycle Size Diamine Component Dialdehyde Component Key Features Reference
[2 + 2]Enantiopure trans-1,2-DiaminocyclohexaneIsophthalaldehydeThermodynamic product nih.gov
[3 + 3]trans-1,2-Diaminocyclohexane1,4-TerephthalaldehydeHigh yield without template nih.gov
[4 + 4]Racemic trans-1,2-Diaminocyclohexane2,6-DiformylpyridineCan be isolated from a mixture nih.govresearchgate.net
[6 + 6] and [8 + 8]trans-1,2-DiaminocyclohexaneAromatic DialdehydesFormed using a Cd(II) template nih.govbohrium.comnih.gov

Sustainable and Green Synthesis Pathways for this compound

In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of commodity chemicals. One promising green pathway for the production of 1,4-cyclohexanediamine utilizes renewable resources, specifically lignin-derived compounds.

A two-step catalytic methodology has been developed to transform dimers and oligomers derived from the reductive catalytic fractionation of beech lignin (B12514952) into 1,4-cyclohexanediamine. rsc.org The first step involves the efficient defunctionalization of 2,6-dimethoxybenzoquinone, a lignin-derived compound, into 1,4-cyclohexanediol with a high molar yield. rsc.org

The second step is a highly selective amination of the resulting 1,4-cyclohexanediol with ammonia to produce 1,4-cyclohexanediamine in a near-quantitative yield. rsc.org This process utilizes a commercially available Raney® Ni catalyst, which is a significant advantage for potential industrial applications. rsc.org This approach represents a significant advancement in the sustainable synthesis of 1,4-cyclohexanediamine from a renewable feedstock. rsc.org

The development of such "green" synthesis routes is crucial for reducing the environmental impact of chemical manufacturing. By utilizing biomass as a starting material and employing efficient catalytic processes, it is possible to produce valuable chemicals like this compound in a more sustainable manner.

Table 4: Overview of the Sustainable Synthesis of 1,4-Cyclohexanediamine

Step Reactant Product Catalyst Key Advantage Reference
1. DefunctionalizationLignin-derived 2,6-dimethoxybenzoquinone1,4-CyclohexanediolRaney® NiHigh molar yield rsc.org
2. Amination1,4-Cyclohexanediol, Ammonia1,4-CyclohexanediamineRaney® NiNear-quantitative yield rsc.org

Diastereomeric Salt Formation Techniques

Diastereomeric salt formation is a widely employed and effective method for the chiral resolution of racemic this compound. This technique relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid.

Tartaric Acid-Mediated Resolution Protocols

Tartaric acid, a naturally occurring chiral dicarboxylic acid, is a commonly used resolving agent for this compound. Both L-(+)-tartaric acid and D-(-)-tartaric acid have been successfully employed to obtain optically pure enantiomers of trans-1,2-diaminocyclohexane.

The process typically involves contacting 1,2-cyclohexanediamine with tartaric acid (e.g., DL-tartaric acid) in an alcoholic solvent, such as ethanol, to form the tartaric acid salt of trans-1,2-cyclohexanediamine. fishersci.ca The reaction mixture is often stirred at ambient temperature until completion, allowing the less soluble diastereomeric salt to crystallize. fishersci.ca

Furthermore, the optical resolution of racemic trans-cyclohexanediamine can be achieved directly from crude amine mixtures by employing a combination of D- or L-tartaric acid and a second acid, such as C1-C8 carboxylic acids or hydrochloric acid (HCl), in an aqueous solution. Examples of such auxiliary acids include benzoic acid, formic acid, and glacial acetic acid, which can influence the solubility and crystallization behavior of the diastereomeric salts, thereby enhancing resolution efficiency. An experimental procedure for the resolution of trans-cyclohexane-1,2-diamine involves the use of either enantiomer of tartaric acid, followed by determination of optical purity using techniques like HPLC and polarimetry.

A notable alternative to tartaric acid for the chiral resolution of (±)-cyclohexane-1,2-diamine is xylaric acid, which has been shown to provide (1R,2R)-cyclohexane-1,2-diamine and (1S,2S)-cyclohexane-1,2-diamine in good yields and high optical purity.

Alternative Chiral Acid Resolving Agents

Beyond tartaric acid, several other chiral acids have proven effective in the diastereomeric salt formation for the resolution of this compound enantiomers.

D-mandelic acid, also known as (R)-mandelic acid, is a valuable chiral resolving agent. It can be used to isolate specific isomers of trans-1,2-cyclohexanediamine by forming a white precipitate in an organic solvent, such as ethyl acetate. fishersci.ca

Derivatives of tartaric acid, such as dibenzoyl-L-tartaric acid and di-p-toluoyl-L-tartaric acid, are also widely recognized for their efficacy in chiral resolution. Dibenzoyl-L-tartaric acid is frequently employed in the pharmaceutical industry as a chiral resolving agent, facilitating the separation of enantiomers crucial for the production of pure and effective drugs. It also serves as a reagent for producing chiral salts and as an intermediate in organic chemical synthesis. Similarly, di-p-toluoyl-L-tartaric acid is utilized as a chiral resolving agent.

Camphorsulfonic acid, particularly D-camphorsulfonic acid, is another class of chiral acids used as resolving agents for chiral amines, including this compound derivatives.

Chromatographic Resolution Approaches

Chromatographic methods offer an alternative or complementary strategy for separating the enantiomers of this compound, particularly when diastereomeric salt formation is less efficient or for analytical purposes.

Direct separation of enantiomers of trans-1,2-diaminocyclohexane has been achieved using preparative High-Performance Liquid Chromatography (HPLC) on chiral columns. nih.gov The enantiomeric excess of resolved this compound can be determined by HPLC analysis, often involving derivatization to N,N'-bis(m-toluyl) derivatives, followed by separation on specialized chiral columns such as Pirkle l-Leucine-DNB columns. nih.gov The determination of optical purity by HPLC, in conjunction with polarimetry, is a common practice in the resolution of trans-cyclohexane-1,2-diamine.

Polymeric chiral stationary phases (CSPs) derived from (S,S)-1,2-diaminocyclohexane and (R,R)-1,2-diaminocyclohexane have been developed and successfully applied in chromatographic resolution. These CSPs have demonstrated the ability to resolve various chiral compounds and, in some cases, can cause a reversal in the elution order of enantiomers. Recent advancements in polymeric chiral selectors based on trans-1,2-diaminocyclohexane have shown significant utility in preparing CSPs for normal phase liquid chromatography (NPLC) and supercritical fluid chromatography (SFC).

Deracemization and Stereoselective Transformation Strategies

While the primary focus for obtaining enantiomerically pure this compound has traditionally been on resolution through diastereomeric salt formation and chromatographic separation, deracemization and stereoselective transformation strategies represent advanced approaches in chiral synthesis. Deracemization aims to convert a racemic mixture entirely into a single enantiomer, often through a dynamic process that interconverts the enantiomers while selectively crystallizing one. Stereoselective transformations involve reactions that inherently produce one stereoisomer predominantly over others from achiral or prochiral starting materials.

Specific detailed research findings on deracemization strategies for racemic this compound itself (e.g., converting a racemic mixture of DACH into a single enantiomer without the need for separation of diastereomeric salts) were not extensively covered in the provided search results. However, the use of (R,R)-DACH as a chiral building block in asymmetric catalysis nih.gov implies its role in stereoselective transformations for the synthesis of other chiral molecules. The development of highly enantioselective catalysts for asymmetric epoxidation, which utilize trans-1,2-diaminocyclohexane derivatives, highlights the broader application of these chiral diamines in stereoselective synthesis.

Compound Names and PubChem CIDs

Coordination Chemistry and Ligand Development from Cyclohexanediamine

Design Principles for Cyclohexanediamine-Based Ligands

The design of ligands incorporating this compound often leverages its chiral nature, particularly the trans-1,2-diaminocyclohexane isomer, which exists as (R,R) and (S,S) enantiomers. These chiral diamines impart an asymmetric environment around the metal center, a fundamental principle for achieving enantioselectivity in catalytic reactions. Ligand design focuses on modifying the diamine backbone or attaching additional coordinating arms to create multidentate systems, thereby influencing the coordination geometry, stability, and electronic properties of the resulting metal complexes. The ability to predict and control the coordination geometry of a ligand when bound to a metal center is a critical aspect of this chemistry, as the geometry can dictate the molecule's shape and the asymmetric environment around the metal center. wikipedia.orgnih.gov

Salen-Type Ligands and Derivatives

Salen-type ligands are a prominent class of tetradentate [OˆNˆNˆO] chelating bis-Schiff bases, typically synthesized via the condensation of salicylaldehyde (B1680747) derivatives with 1,2-diamines. citeab.comamericanelements.comnih.gov 1,2-Cyclohexanediamine (B1199290) is frequently employed as the diamine bridge in these syntheses, leading to chiral Salen complexes. citeab.comnih.gov

These this compound-based Salen complexes have found significant application in asymmetric catalysis. For instance, copper(II) (Cu(II)) and nickel(II) (Ni(II)) Salen complexes derived from (S,S)-cyclohexanediamine and salicylaldehyde have been synthesized and evaluated for their catalytic activity in the α-amino acid Cα-alkylation reaction. The introduction of a chlorine atom into the ortho- and para-positions of the substrate's phenyl ring was found to increase both chemical yield and asymmetric induction, with enantiomeric excesses (ee) ranging from 66% to 98%. The highest enantiomeric excess was achieved with a Cu(II) Salen complex based on (S,S)-cyclohexanediamine at -20 °C. Conversely, bulky substituents on the ligand's salicylic (B10762653) fragment led to a decrease in stereoselectivity.

Furthermore, water-soluble sulfonato-Salen-type ligands derived from 1,2-cyclohexanediamine have been developed. These ligands exhibit strong UV/Vis absorption and blue, green, or orange fluorescence. Their fluorescence can be selectively quenched by Cu2+, making them useful as highly selective and sensitive turn-off fluorescence sensors for Cu2+ detection in water and for fluorescence imaging in living cells. citeab.com

Table 1: Enantiomeric Excess (ee) in Cα-Alkylation Catalyzed by (S,S)-Cyclohexanediamine-based Cu(II) Salen Complexes

Catalyst TypeSubstrate ModificationEnantiomeric Excess (ee)
Cu(II) SalenChlorine in ortho-/para-positions66–98%
Cu(II) SalenBulky substituent in salicylic fragmentDecreased

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have emerged as highly versatile ligands in organometallic chemistry, known for their strong σ-donating properties and thermal stability. Chiral bis(NHC) ligands, particularly those incorporating trans-1,2-diaminocyclohexane, have been designed and synthesized for applications in asymmetric catalysis.

For example, novel palladium (Pd) complexes bearing chiral di-NHC ligands derived from 1,2-cyclohexanediamine have been prepared. These complexes have demonstrated catalytic activity in asymmetric Suzuki-Miyaura couplings of aryl bromides with arylboronic acids, achieving moderate enantioselectivities of up to 61% ee. Additionally, new chiral NHC-imine ligands synthesized from trans-1,2-diaminocyclohexane have been successfully applied in palladium(II)-catalyzed asymmetric allylic alkylation reactions, yielding enantiomeric excesses as high as 92%.

Polydentate Ligand Architectures (e.g., Tripyridyldiamine)

This compound has also been utilized in the construction of more complex polydentate ligand architectures, enabling precise control over metal coordination environments. An example is the chiral tripyridyldiamine ligand Bn-CDPy3, which is derived from trans-1,2-diaminocyclohexane. wikipedia.org

Studies have shown that this ligand, when complexed with transition metals such as cobalt(III) (Co(III)), iron(II) (Fe(II)), and zinc(II) (Zn(II)), strongly favors a single coordination geometry out of five possible octahedral arrangements. This preference arises from specific steric interactions and electronic factors inherent to the chiral ligand. Experimental and theoretical data indicate that the most stable coordination geometry positions the chloride (Cl) group trans to a basic amine donor, with three pyridyl donors adopting a mer geometry. Two pyridyl nitrogen donors are coplanar with respect to the metal-chlorine bond, while the third is perpendicular to this axis. This ability to enforce a specific geometry is crucial for designing catalysts with predictable activity and selectivity. wikipedia.org

Calixarene-Cyclohexanediamine Hybrid Systems

Calixarenes are macrocyclic compounds formed from the condensation of phenols and aldehydes, characterized by their vase-like molecular structures and ability to act as host molecules for various guest species through non-covalent interactions. The chemical modification of calixarenes, particularly at their upper and lower rims, allows for the introduction of coordinating groups, enhancing their utility in coordination chemistry.

The integration of chiral diamino moieties, such as those derived from this compound, into calixarene (B151959) structures leads to the formation of hybrid systems. For instance, novel chiral "calixsalen" Schiff base macrocycles containing three chiral diamino units have been synthesized. These hybrid systems combine the macrocyclic host properties of calixarenes with the chirality and coordination capabilities of this compound-derived units, opening avenues for the development of new receptors, sensors, and catalysts with tailored recognition and catalytic properties.

Complexation with Transition Metals

This compound-based ligands exhibit robust complexation capabilities with a wide range of transition metals. The chelating nature of the diamine, often forming stable five-membered rings with the metal center, contributes to the thermodynamic stability of the complexes. The chirality of the this compound backbone is particularly important in influencing the stereochemistry of the resulting metal complexes, which is critical for their functional properties, especially in asymmetric transformations and biological interactions.

Platinum Complexes and Stereochemistry

Platinum complexes incorporating 1,2-diaminocyclohexane (DACH) ligands are of significant interest, particularly in the field of oncology. DACH acts as a bidentate ligand, binding to the platinum center. A notable example is oxaliplatin (B1677828), a platinum-based antineoplastic agent used in chemotherapy, which features trans-1,2-diaminocyclohexane as a bidentate ligand.

The stereochemistry of the DACH ligand plays a crucial role in the biological activity of these platinum complexes. Research indicates that the (R,R) isomer of DACH in platinum complexes, such as in oxaliplatin, is generally more active than the (S,S) and (R,S) isomers. This stereochemical influence stems from the diastereoselective interactions between the chiral platinum complexes and biological molecules, primarily DNA. The specific conformation of the DACH ligand can affect its interaction with DNA, leading to varying levels of cytotoxicity. For example, the complex [PtCl(DACH)(DMSO)]+ has been shown to be more cytotoxic than oxaliplatin in certain human carcinoma cell lines. The differences in activity among stereoisomers are attributed not only to their interactions with DNA but also to their reactions with other bionucleophiles present in biological fluids, such as amino acids and proteins.

Table 2: Key Platinum Complexes with this compound Ligands

Complex Name / TypeThis compound IsomerPrimary Application / PropertyPubChem CID
Oxaliplatintrans-1,2-diaminocyclohexaneAnticancer agent, forms DNA adducts77994
[PtCl(DACH)(DMSO)]+DACH (1,2-diaminocyclohexane)Higher cytotoxicity than oxaliplatin in some cell linesN/A

Copper Complexes and Their Catalytic Relevance

Copper complexes incorporating this compound-based ligands are highly relevant in various catalytic applications, particularly in cross-coupling reactions and oxidation processes. The utility of copper-mediated cross-coupling reactions has been significantly enhanced by the development of mild reaction conditions and the ability to employ catalytic amounts of copper, with diamine-based ligands being crucial to these advancements. nih.gov

For example, copper(II) (Cu(II)) salen complexes derived from (S,S)-cyclohexanediamine and salicylaldehyde have demonstrated high enantiomeric excess (up to 98%) in the α-amino acid C-α alkylation reaction. mdpi.com The introduction of bulky substituents on the ligand can, however, drastically reduce both enantiomeric excess and chemical yield, sometimes leading to a complete loss of stereoselectivity. mdpi.com

Copper(II) complexes of (±)trans-1,2-cyclohexanediamine azo-linked Schiff base ligands have been synthesized and characterized, showing catalytic activity in the oxidation of various olefins, such as cyclooctene, cyclohexene (B86901), styrene (B11656), and norbornene, using tert-butyl hydroperoxide as an oxidant. researchgate.netresearchgate.net Encapsulating these copper Schiff base complexes within the nanopores of zeolite-Y (CuL-Y) has been shown to enhance both catalytic activity and selectivity compared to their homogeneous counterparts. researchgate.netresearchgate.net

Another application involves trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand in copper-catalyzed C-N coupling reactions for the synthesis of vinylsulfoximines, N-arylpyridones, and N-aryl amines. sigmaaldrich.com Furthermore, (±)-trans-1,2-cyclohexanediamine-based bis(NHC) ligands have been investigated in copper-catalyzed asymmetric conjugate addition reactions, where changing the counter anion on the copper precatalyst can even switch the stereoselectivity of the reaction. mdpi.comresearchgate.net

The catalytic performance of homogeneous and heterogeneous copper-cyclohexanediamine complexes in styrene oxidation has been evaluated, demonstrating their activity in such processes. shd-pub.org.rs

Cobalt Complexes and Polymerization Catalysis

Cobalt complexes involving this compound ligands are notable for their applications, particularly in polymerization catalysis. While specific detailed research findings on this compound-cobalt complexes solely for polymerization catalysis are less extensively documented in the provided search results, cobalt compounds in general are known to be used as catalysts in various processes. wikipedia.orgamericanelements.com Cobalt(II) bromide, for instance, is used as a catalyst in some industrial processes. wikipedia.org The broader category of transition metal complexes with ethylenediamine-N,N′-diacetate (EDDA)-type ligands, which includes 1,2-cyclohexanediamine-N,N′-diacetate, are reviewed for their syntheses, structures, and various properties, including their catalytic roles. tandfonline.com

Rare-Earth Metal Complexes

Other Metal Complex Formations

This compound serves as a versatile ligand for a variety of other metal complexes beyond copper and cobalt, particularly with platinum and palladium, due to its ability to form stable coordination compounds and its stereochemical properties.

Platinum Complexes: Platinum(II) and Platinum(IV) complexes containing 1,2-cyclohexanediamine (often referred to as DACH or dach) are extensively studied, primarily for their potential in cancer treatment. americanelements.comontosight.aijst.go.jpontosight.ainih.gov These complexes, such as those with (1R,2R)-cyclohexanediamine, exhibit high cytotoxicities and are taken up by leukemia cells. jst.go.jpnih.gov The stereochemistry of the this compound ligand is crucial, influencing the biological activity and cellular uptake of these platinum complexes. jst.go.jpontosight.ainih.gov For instance, replacing leaving groups with hydroxide (B78521) groups in platinum(IV) complexes can decrease their cytotoxic activity by reducing platinum uptake by cells. jst.go.jpnih.gov The trans-1,2-cyclohexanediamine ligand in platinum complexes confers unique properties, including the ability to form specific bonds with DNA, inhibiting cancer cell growth. ontosight.ai Oxaliplatin, a well-known anticancer drug, incorporates a 1,2-diaminocyclohexane ligand. nih.gov Studies also involve platinum(II) complexes containing methyl derivatives of cis-1,2-cyclohexanediamine, where the chelate ring conformation can influence stereochemistry. capes.gov.br

Palladium Complexes: Palladium complexes with this compound-based ligands are also synthesized and investigated. Halogen-bridged one-dimensional palladium complexes with 1R,2R-cyclohexanediamine have been studied for their optical and magnetic properties, revealing a mixed-valent state. aps.org Palladium complexes with new chiral cyclohexane-1,2-based di-NHC-ligands are explored for their catalytic activity in cross-coupling reactions, which are vital for carbon-carbon bond formation in various chemical syntheses. researchgate.net

Nickel Complexes: Nickel(II) complexes with this compound-derived Schiff base ligands have been synthesized and characterized, with their stereochemical properties investigated using various spectroscopic techniques. semanticscholar.org Halogen-bridged nickel complexes with 1R,2R-cyclohexanediamine exhibit a monovalent state, forming a Mott insulator. aps.org

Rhodium Complexes: Rhodium complexes are also formed with this compound-type ligands, and rhodium itself is used as a catalyst, for example, in the hydrogenation of unsaturated compounds. ottokemi.com

Characterization of this compound-Metal Complexes (Focus on Spectroscopic Methods for Structure, not basic properties)

The structural elucidation and characterization of this compound-metal complexes heavily rely on various spectroscopic methods, providing crucial insights into their coordination geometry, electronic states, and stereochemical features.

FT-IR (Fourier-Transform Infrared) Spectroscopy: This technique is commonly used to identify the functional groups present in the ligand and how they change upon coordination to a metal center. Shifts in characteristic absorption bands, particularly those related to the amine (N-H) and other coordinating groups, indicate successful complex formation. FT-IR has been used to characterize copper(II) complexes of this compound azo-linked Schiff base ligands. researchgate.netresearchgate.net It is also part of the multi-spectroscopic approach for characterizing Schiff-base transition metal complexes. semanticscholar.org

UV-Vis (Ultraviolet-Visible) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are influenced by the metal ion's electronic configuration and its ligand field. Changes in absorption maxima and intensities upon complexation can confirm coordination and provide insights into the geometry around the metal center. This method has been applied to characterize copper(II) complexes researchgate.netresearchgate.net and is a key technique for understanding the electronic properties of nickel(II) and copper(II) Schiff-base complexes. semanticscholar.org

NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR, particularly ¹H-NMR and ¹³C-NMR, is indispensable for determining the precise structure and stereochemistry of organic ligands and their metal complexes in solution. Changes in chemical shifts, coupling patterns, and integration ratios provide detailed information about the ligand's environment upon coordination. ¹H-NMR has been used for characterizing copper Schiff base complexes researchgate.netresearchgate.net, and ¹³C-NMR spectra are employed for platinum(II) complexes containing methyl derivatives of cis-1,2-cyclohexanediamine to understand their stereochemistries. capes.gov.br

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): For chiral this compound-metal complexes, ECD and VCD spectroscopies are powerful tools for investigating their stereochemical properties, including helicity and conformational landscapes. These chiroptical techniques, often combined with theoretical calculations, allow for the identification of dominant conformers in solution and the assignment of metal chirality. semanticscholar.org

Electron Spin Resonance (ESR) Spectroscopy: ESR measurements are used for complexes containing paramagnetic metal ions (e.g., Cu(II), Co(II)), providing information about the electronic environment of the metal, its oxidation state, and coordination geometry. ESR has been utilized to study halogen-bridged one-dimensional metal complexes, including those with platinum, palladium, and nickel, to understand their electronic states. aps.org

Structure-Activity Relationship in this compound Ligand Design

The structure-activity relationship (SAR) in this compound ligand design is critical for optimizing the performance of metal complexes in catalysis and other applications. The inherent chirality of 1,2-cyclohexanediamine, existing as cis and trans isomers, and particularly the enantiomerically pure (R,R) and (S,S) forms, profoundly influences the stereochemical outcome of reactions catalyzed by their metal complexes.

Stereoisomerism and Chirality: The trans-1,2-cyclohexanediamine isomer, especially its enantiopure forms, is frequently employed in asymmetric catalysis due to its C2-symmetric chiral backbone. worktribe.com This chirality can induce high enantioselectivity in reactions. For example, the (S,S)-cyclohexanediamine moiety in Cu(II) salen complexes leads to high enantiomeric excess in α-amino acid C-α alkylation reactions. mdpi.com Similarly, the trans isomer of N,N'-substituted diamine ligands can yield better results in copper-catalyzed arylation of NH heterocycles compared to the cis isomer. nih.gov

Substituent Effects: The presence and nature of substituents on the this compound ring or on the coordinating amine groups significantly impact the catalytic activity and selectivity. Bulky substituents, for instance, can lead to a drastic decrease in enantiomeric excess and chemical yield, or even a complete loss of stereoselectivity, as observed in some Cu(II) salen complexes. mdpi.com Conversely, specific substituents can enhance activity or direct selectivity.

Applications in Catalysis

Asymmetric Catalysis Driven by Chiral Cyclohexanediamine Derivatives

Chiral this compound derivatives are widely employed as ligands in asymmetric catalysis, where they form complexes with transition metals or act as organocatalysts to facilitate enantioselective transformations. acs.org The ability of these derivatives to create a chiral environment around the active site is pivotal for achieving high enantioselectivity. mdpi.com

Asymmetric Michael Addition Reactions

Asymmetric Michael addition reactions are powerful strategies for constructing C–C bonds and synthesizing chiral nitro carbonyl compounds, which are important intermediates for agrochemicals and drugs. beilstein-journals.orgrhhz.net Chiral this compound derivatives have been successfully utilized as catalysts in these reactions.

For instance, upper rim-functionalized calix rsc.orgthiourea (B124793) this compound derivatives have been designed and synthesized as organocatalysts for the enantioselective Michael addition of nitroolefins to acetylacetone (B45752). beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net An optimal catalyst, featuring a mono-thiourea group, demonstrated high yields (up to 99%) and good enantioselectivities (up to 94% ee) in a water/toluene mixture. beilstein-journals.orgbeilstein-journals.orgnih.gov The hydrophobic calixarene (B151959) scaffold was found to cooperate with the catalytic center, enhancing reactivity and enantioselectivity. beilstein-journals.orgnih.gov

Another novel upper-rim functionalized calix rsc.orgsquaramide organocatalyst, incorporating bis-squaramide and this compound scaffolds, was developed for asymmetric Michael addition reactions of 1,3-dicarbonyl compounds to α,β-unsaturated carbonyl compounds. rhhz.net This catalyst achieved high yields (up to 99%) and excellent enantiomeric excesses (up to 99% ee), with cooperative effects between the calixarene cavities and chiral catalytic centers promoting the reactions. rhhz.net

Table 1: Examples of Asymmetric Michael Addition Reactions Catalyzed by this compound Derivatives

Catalyst TypeSubstratesYield (%)Enantiomeric Excess (ee %)ConditionsReference
Calix rsc.orgthiourea this compound derivativeNitroolefins + AcetylacetoneUp to 99Up to 94Water/toluene (1:2), room temperature beilstein-journals.orgbeilstein-journals.orgnih.gov
Calix rsc.orgsquaramide this compound organocatalyst1,3-Dicarbonyl compounds + α,β-unsaturated carbonyl compoundsUp to 99Up to 99DCM, 25 °C rhhz.net
1,2-benzenediamine-derived organocatalysts based on (1R,2R)-cyclohexane-1,2-diamineAcetylacetone + trans-β-nitrostyreneUp to 93Up to 41Anhydrous dichloromethane, 25 °C, 10 mol% catalyst preprints.org

Asymmetric Epoxidation of Alkenes

Asymmetric epoxidation of unfunctionalized olefins is crucial for synthesizing chiral epoxides, which are versatile intermediates in the pharmaceutical and fine chemical industries. ontosight.aisciengine.com Chiral 1,2-diaminocyclohexane derivatives play a significant role in this area.

Jacobsen's catalyst, N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, is a prominent example. ontosight.aiwikipedia.org This coordination compound of manganese with a salen-type ligand is renowned for its ability to enantioselectively transform prochiral alkenes into epoxides. ontosight.aiwikipedia.org The mechanism involves the formation of a high-valent manganese-oxo species, with the tetradentate ligand controlling the alkene's approach to determine stereochemistry. ontosight.ai

New homochiral bis-diamine-bridged bi-Mn(salen) complexes, derived from 1,2-diaminocyclohexane, have also been synthesized and applied as homogeneous catalysts in the asymmetric epoxidation of α-methylstyrene and indene. sciengine.com These catalysts showed high conversions (up to 99%) and enantioselectivities (up to 99% ee) using m-CPBA and NaClO as oxidants, comparable to Jacobsen's catalyst. sciengine.com Furthermore, these catalysts could be recovered and reused multiple times without significant loss of activity or enantioselectivity, indicating their potential for industrial applications. sciengine.com

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the efficient installation of chiral centers, particularly for the reduction of ketones to chiral alcohols. nih.gov this compound derivatives are key components in the design of catalysts for ATH.

A Rh(III) complex, generated in situ from [Cp*RhCl2]2 and (1R,2R)-N-(p-toluenesulfonyl)-1,2-cyclohexanediamine (TsCYDN), has been reported as a highly effective and robust catalyst for the asymmetric transfer hydrogenation of aromatic ketones. rsc.org This catalyst achieved up to 99% ee in water and air, using HCOONa as the hydrogen source. rsc.org

Manganese complexes bearing simple chiral diamine ligands, including N,N'-dimethyl-1,2-diaminocyclohexane, have been evaluated for their catalytic performance in ATH of acetophenones. nih.gov These complexes demonstrated good to quantitative yields and moderate enantioselectivity, with one complex achieving 73% ee for (R)-1-phenylethanol. nih.gov Computational analysis suggests a Meerwein-Ponndorf-Verley (MPV) type mechanism, where the chiral N,N'-dimethyl-1,2-cyclohexanediamine ligand induces enantioselectivity despite the reaction occurring in the second coordination sphere of the manganese center. nih.gov

Furthermore, mesoporous MCM-41-supported chiral N-sulfonyldiamine, derived from optically pure (1R,2R)-diaminocyclohexane, has been developed as a heterogeneous catalyst for ATH of ketones. scispace.com This system provided satisfactory enantioselectivities up to 94% with excellent conversions, and the catalyst could be reused multiple times. scispace.com Hydrophobic Fréchet-type dendritic chiral 1,2-diaminocyclohexane-Rh(III) complexes have also shown high catalytic activity and enantioselectivity (52-97% ee) in ATH of ketones in water, even at low catalyst loadings (0.01 mol%). nih.gov

Table 2: Representative Results in Asymmetric Transfer Hydrogenation

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee %)ConditionsReference
Rh(III) complex with (1R,2R)-TsCYDNAromatic ketonesNot specifiedUp to 99Water, air, HCOONa rsc.org
Mn-diamine complex (N,N'-dimethyl-1,2-diaminocyclohexane)Acetophenone (B1666503)Quantitative73 (R)iPrOH/toluene, 60 °C, 0.5 mol% catalyst nih.gov
MCM-41-supported chiral N-sulfonyldiamineKetonesExcellentUp to 94Aqueous medium, 40 °C scispace.com
Hydrophobic dendritic DACH-Rh(III) complexKetonesGood52-97Water, HCOONa, as low as 0.01 mol% catalyst nih.gov

Asymmetric C–C and C–X Bond Formation Reactions

Chiral this compound derivatives are also integral to various asymmetric carbon-carbon (C–C) and carbon-heteroatom (C–X) bond formation reactions, which are fundamental in organic synthesis.

For C–C bond formation, trans-1,2-diaminocyclohexane derivatives have been utilized in asymmetric reactions involving the addition of organometallic compounds to prochiral unsaturated substrates. acs.org For example, complexes of (R,R)- or (S,S)-N,N,N',N'-tetramethyl-1,2-diaminocyclohexane-LiAlH4 with acetophenone or benzaldehyde (B42025) yielded corresponding alcohols with optical purities ranging from 4-19% ee. acs.org The addition of a catalytic amount of Ti(O-i-Pr)4 was found to accelerate the reaction and enhance enantiomeric excess in certain cases. acs.org

In the context of C–X bond formation, N,N'-Dimethyl-1,2-cyclohexanediamine (DMCHD) serves as a chiral ligand in copper(I)-catalyzed cross-coupling reactions, such as N-arylation of indoles and amidation of aryl halides. DMCHD stabilizes the Cu(I) intermediate, enabling efficient coupling of aryl iodides/bromides with amines or indoles. Typical conditions involve 0.2–10 mol% CuI and 5–20 mol% ligand in solvents like 1,4-dioxane (B91453) or DMF at 90–110°C.

Bis(NHC) ligand precursors based on trans-1,2-diaminocyclohexane have been designed for Cu-catalyzed asymmetric conjugate addition reactions of cyclic and acyclic enones with Et2Zn. mdpi.com The presence of both stereoisomers of the this compound moiety in the chiral ligands was found to be important for reaction efficiency and stereoselectivity, achieving enantioselectivities of 90% or 94% ee for the product. mdpi.com

Organocatalysis with this compound Scaffolds

Organocatalysis, which relies on small organic molecules to accelerate reactions, has gained significant importance for synthesizing chiral molecules under mild conditions. beilstein-journals.org this compound scaffolds are frequently incorporated into bifunctional organocatalysts. preprints.orgresearchgate.net

Bifunctional noncovalent organocatalysts, particularly those with thiourea or squaramide as double hydrogen-bond donors, often utilize chiral 1,2-diamine scaffolds derived from this compound. preprints.orgresearchgate.net These catalysts enable the simultaneous activation and coordination of both nucleophilic and electrophilic reactants. preprints.orgresearchgate.net

For instance, calix rsc.orgthiourea this compound derivatives have been successfully employed as organocatalysts in asymmetric Michael addition reactions, achieving high yields and good enantioselectivities. beilstein-journals.orgbeilstein-journals.orgnih.gov Similarly, novel calix rsc.orgsquaramide organocatalysts bearing this compound scaffolds have demonstrated excellent performance in asymmetric Michael additions, with yields up to 99% and enantiomeric excesses up to 99% ee. rhhz.net

Research has also explored 1,2-benzenediamine-derived organocatalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold for 1,4-addition reactions. preprints.org While these catalysts showed incomplete conversion (up to 93%) and lower enantioselectivity (up to 41% ee) in the addition of acetylacetone to trans-β-nitrostyrene, they highlight the ongoing development in this field. preprints.org

Homogeneous Catalysis

This compound derivatives are widely used as ligands in homogeneous catalysis, forming stable complexes with transition metals (e.g., Mn(I), Cu(I), Ni(II), Rh(III)) to facilitate various transformations. researchgate.net

In homogeneous asymmetric epoxidation, homochiral bis-diamine-bridged bi-Mn(salen) complexes derived from 1,2-diaminocyclohexane have shown comparable catalytic activity and enantioselectivity to Jacobsen's catalyst for unfunctionalized olefins. sciengine.com These catalysts are particularly notable for their recyclability, which addresses a common challenge in homogeneous catalysis. sciengine.com

For asymmetric transfer hydrogenation, Rh(III) complexes with N-(p-toluenesulfonyl)-1,2-cyclohexanediamine (TsCYDN) have proven effective, operating in water and air. rsc.org Manganese-diamine complexes, including those with N,N'-dimethyl-1,2-cyclohexanediamine, also function as homogeneous catalysts for the ATH of ketones, with mechanistic studies indicating solvent-assisted pathways that retain enantioselectivity. nih.govnih.gov

Furthermore, N,N'-Dimethyl-1,2-cyclohexanediamine (DMCHD) forms stable complexes with transition metals and is used as a ligand in multi-component Ullmann coupling reactions, demonstrating its ability to facilitate complex organic transformations in homogeneous systems, enhancing reaction yields and selectivity.

Heterogeneous Catalysis

This compound and its derivatives serve as fundamental components for designing ligands employed in heterogeneous catalytic systems. These systems offer advantages such as ease of catalyst separation and recycling. nih.gov

One prominent example is the use of 1,2-cyclohexanediamine (B1199290) as a backbone for chiral ligands in asymmetric epoxidation reactions. Jacobsen's catalyst, chemically known as (N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)manganese(III) chloride, exemplifies this application. nih.govnih.gov While often discussed in homogeneous contexts, the principles of its chiral induction are transferable to heterogeneous variants. The (R,R) configuration of the this compound backbone is critical for the catalyst's activity and enantioselectivity in forming specific epoxide enantiomers. nih.gov

Derivatives such as N,N'-dimethyl-1,2-cyclohexanediamine (DMCHD) are utilized as chiral diamine ligands in diverse catalytic processes, including transfer hydrogenation and cross-coupling reactions. nih.gov These ligands form stable complexes with transition metals like Mn(I), Cu(I), and Ni(II), facilitating various organic transformations by enhancing reaction yields and selectivity. nih.gov

In the context of olefin oxidation, copper(II) complexes of (±)trans-1,2-cyclohexanediamine azo-linked Schiff base ligands have been successfully encapsulated within the nanocavities of zeolite-Y to create heterogeneous catalysts (CuL-Y). fishersci.casigmaaldrich.com Comparative studies have demonstrated that these heterogeneous catalysts exhibit higher catalytic activity and selectivity in the oxidation of olefins with tert-butyl hydroperoxide compared to their homogeneous counterparts. For instance, in the oxidation of cyclohexene (B86901), CuL-Y achieved 96% conversion, significantly higher than the 63% conversion observed with the homogeneous CuL catalyst. fishersci.ca

Table 1: Olefin Oxidation Performance with Homogeneous vs. Heterogeneous Catalysts fishersci.ca

OlefinHomogeneous Catalyst (CuL) Conversion (%)Heterogeneous Catalyst (CuL-Y) Conversion (%)
Cyclooctene8950
Cyclohexene6396
Styrene (B11656)4696
Norbornene1392

Furthermore, 1,2-cyclohexanediamine-derived chiral catalysts anchored on magnetic nanoparticles (MNPs) have been developed for tandem reactions, such as iminium/heterogeneous photoinduced catalytic processes. nih.gov The use of 1,2-cyclohexanediamine-N,N,N',N'-tetraacetic acid (CyDTA) as a chelating agent has also been instrumental in preparing highly active NiW hydrotreating model catalysts, specifically for thiophene (B33073) hydrodesulfurization, by influencing the dispersion of metal particles. scbt.com

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic investigations are crucial for understanding how this compound-based catalysts function at a molecular level, including the intricacies of their catalytic cycles and the origins of their selectivity.

The catalytic cycle of Jacobsen's catalyst, for example, involves the formation of a high-valent manganese-oxo species that acts as the active oxidant. The specific ligand environment provided by the this compound derivative plays a critical role in controlling the approach of the substrate and the subsequent oxygen transfer step, thereby dictating the stereochemical outcome of the epoxidation reaction. nih.gov

In Ni-catalyzed alkyl-alkyl Suzuki cross-coupling reactions utilizing trans-N,N'-dimethyl-1,2-cyclohexanediamine (L1) as a ligand, theoretical calculations have elucidated a Ni(I)-Ni(III) catalytic cycle. This cycle comprises three main steps: transmetalation, oxidative addition, and C-C reductive elimination. The transmetalation step has been identified as the rate-determining step for both primary and secondary alkyl bromides. googleapis.com

For direct asymmetric aldol (B89426) reactions catalyzed by this compound-derived salts, a proposed mechanism suggests that the catalytic cycle is initiated by nucleophilic addition to the ketone, forming an enamine intermediate. Subsequent hydrogen bonding between the tertiary amino group of this intermediate and the aldehyde leads to a specific intermediate geometry, followed by enamine-aldehyde condensation and hydrolysis. chemicalbook.com

Asymmetric Michael addition reactions catalyzed by calix nih.govsquaramide organocatalysts, which incorporate this compound scaffolds, involve a synergistic catalytic mechanism. This mechanism proposes that the nitro group of the nitrostyrene (B7858105) is activated through double hydrogen bonding with a thiourea group, while the benzene (B151609) ring is stabilized by a supramolecular host–guest interaction with the calixarene, forming a stable transition state.

Transition State Analysis

Transition state analysis provides critical insights into the energy landscape of a reaction and the specific interactions that govern its outcome. In catalysis involving this compound, both computational and experimental methods are employed to understand these transient states.

For the Claisen rearrangement of O-allyl α-ketoesters catalyzed by chiral arylpyrrole-substituted guanidinium (B1211019) ions (which can have this compound backbones), computational studies using density functional theory (DFT) have revealed the mechanism. Enantioselectivity is attributed to the energetic preference for specific interactions within the transition state, such as between the allyl fragment and aromatic substituents or the this compound backbone. Charge stabilization within the transition state through multiple non-covalent interactions is a key factor.

In the Ni-catalyzed Suzuki cross-coupling, the calculation of activation barriers for the transmetalation and reductive elimination steps has been performed. The transmetalation step's high activation barrier indicates its rate-determining nature, providing a focus for catalyst optimization. googleapis.com

For asymmetric hydrogenation reactions, computational chemistry, particularly DFT, is extensively used to characterize enantioselective transition states. These studies analyze interactions, including hydrogen bonding, present in the enantiodetermining transition state, offering a deeper understanding of the origin of enantioselectivity.

Stereoselectivity Determining Steps

The inherent chirality of this compound, particularly its trans-1,2-isomers, is fundamental to its role in dictating the stereoselectivity of catalytic reactions.

In Jacobsen's epoxidation, the specific stereochemistry of the 1,2-cyclohexanediamine backbone is paramount for the catalyst's ability to promote the formation of one enantiomer over another. The ligand environment around the manganese center precisely controls the substrate's approach and the oxygen transfer step, directly influencing the stereochemical outcome. nih.gov

For the asymmetric aldol reaction catalyzed by this compound-derived salts, the cyclic structure of the ketone substrate plays a crucial role. It effectively screens one face of the aryl aldehyde from nucleophilic attack by the enamine intermediate, thereby leading to the formation of a specific enantiomer. chemicalbook.com

In asymmetric Michael addition reactions, the cooperative effect between the calixarene cavity and the chiral catalytic centers (derived from this compound) is vital for achieving high enantioselectivity. The proposed transition state models illustrate how precise hydrogen bonding and supramolecular interactions guide the incoming reagents to favor a particular stereochemical pathway.

Computational studies on the Biginelli reaction catalyzed by chiral primary amines containing a this compound moiety indicate that stereoselectivity is determined during the cyclization step, following the C-C bond formation. The proton transfer process, mediated by an amide moiety, and the orientation of this moiety, influenced by hydrogen bond networks, are key factors governing the enantioselectivity. Similarly, in Cu-catalyzed asymmetric conjugate addition reactions, the presence of specific stereoisomers of the this compound moiety within chiral bis(N-heterocyclic carbene) ligands is crucial for both reaction efficiency and stereoselectivity.

Applications in Materials Science and Polymer Chemistry

Cyclohexanediamine as Monomers in Polymer Synthesis

The presence of two primary amine functional groups allows this compound to act as a bifunctional monomer, capable of reacting with various co-monomers to form long polymer chains. It is a fundamental component in the production of high-performance polyamides, polyimides, and polyurethanes, and it plays a critical role as a curing agent, which is a form of polymerization, for epoxy resins.

This compound is widely utilized as a curing agent, or hardener, for epoxy resins. This curing process is a form of polymerization where the diamine monomer links epoxy resin molecules through the ring-opening of their oxirane (epoxy) groups. threebond.co.jppcimag.com The active hydrogens on the primary amine groups of this compound initiate a nucleophilic attack on the carbon atom of the oxirane ring, causing it to open and form a covalent bond. polymerinnovationblog.com

The reaction proceeds in two stages. First, a primary amine reacts with an epoxy group to form a secondary amine and a hydroxyl group. This newly formed secondary amine is also reactive and can subsequently attack another epoxy group. threebond.co.jppolymerinnovationblog.com Since each primary amine group (-NH₂) has two active hydrogens, a single this compound molecule, with its two primary amine groups, has a functionality of four. This allows it to react with up to four epoxy groups, leading to a highly cross-linked, three-dimensional thermoset polymer network. polymerinnovationblog.com This network structure is responsible for the final material's characteristic strength, thermal stability, and chemical resistance. polymerinnovationblog.com

While less common as a direct, standalone initiator, this compound and its derivatives are integral components of sophisticated catalytic systems for the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable and biocompatible polyester. The amine groups can act as nucleophilic initiators, attacking the carbonyl carbon of the lactide monomer, which leads to the opening of the cyclic ester ring and the start of a polymer chain.

Research has shown that Salen-type ligands derived from the condensation of trans-1,2-diaminocyclohexane with salicylaldehydes can be used to create highly efficient magnesium and zinc alkoxide initiators. organic-chemistry.org These complexes initiate the ROP of lactide in a controlled manner, yielding polymers with predictable molecular weights and very low polydispersity. organic-chemistry.org

Furthermore, chiral organocatalysts incorporating a cyclohexyl diamine moiety have been developed for the stereoselective ROP of racemic lactide. rsc.org For example, thiourea-based catalysts combining binaphthyl-amine and cyclohexyl diamine elements have been shown to facilitate the production of iso-enriched polylactide, demonstrating the influence of the diamine's structure on the polymer's microstructure. rsc.org In these systems, the diamine is part of a bifunctional catalyst that activates both the monomer and the growing polymer chain end to control the polymerization process.

A primary application of this compound as a monomer is in condensation polymerization with dicarboxylic acids or their derivatives to produce polyamides. The resulting polymers, which can be considered specialized nylons, often exhibit superior properties compared to their linear aliphatic counterparts. The rigid cyclohexane (B81311) ring in the polymer backbone enhances the glass transition temperature (Tg) and melting point (Tm), leading to materials with high thermal stability.

For instance, polyamides derived from the condensation of 1,4-cyclohexanebis(methylamine) with adipic acid have crystalline melting points around 335-340°C, demonstrating outstanding thermal properties. nih.gov Similarly, condensing 1,3-cyclohexanebis(methylamine) with trans-1,4-cyclohexanedicarboxylic acid results in a polyamide with an exceptionally high melting point. nih.gov The stereochemistry (cis vs. trans isomers) of the this compound monomer plays a significant role in the final properties of the polyamide, affecting the polymer chain's packing and crystallinity. nih.gov Wholly aromatic polyamides synthesized from unsymmetrical diamines containing trifluoromethyl groups are noted for their solubility and high transparency while maintaining good thermal properties. nih.gov

The table below summarizes the melting points of various polyamides synthesized using this compound derivatives, illustrating the impact of the specific isomer and dicarboxylic acid used.

Diamine MonomerDicarboxylic Acid MonomerResulting PolyamideMelting Point (°C)Reference
1,4-Cyclohexanebis(methylamine) (trans)Adipic AcidPoly(1,4-cyclohexylenedimethylene adipamide)335-340 nih.gov
1,4-Cyclohexanebis(methylamine) (trans)Sebacic AcidPoly(1,4-cyclohexylenedimethylene sebacamide)~300 nih.gov
1,3-Cyclohexanebis(methylamine)trans-1,4-Cyclohexanedicarboxylic AcidPoly(1,3-cyclohexylenedimethylene 1,4-cyclohexanedicarboxamide)Very High nih.gov

Role of this compound in Polymerization Mechanisms

Beyond its role as a structural monomer, this compound and its chiral derivatives are pivotal in defining the mechanistic pathways of polymerization, particularly in controlling chain initiation and directing the stereochemical outcome of the reaction.

In many polymerization reactions, particularly the ring-opening of cyclic esters and epoxides, this compound can function as a chain initiator. The initiation mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine group onto an electrophilic center of the monomer. This process forms a new covalent bond and creates a new active species that propagates the polymerization.

For example, in the ROP of a lactone, a primary amine can attack the carbonyl carbon, leading to the formation of an amide and a hydroxyl group, which can then continue to propagate the chain. Because this compound is a difunctional initiator, each of its two amine groups can independently initiate a polymer chain. This allows for the synthesis of polymers with a diamine core from which two polymer chains grow, a structure that can influence the final material's network formation and mechanical properties. This type of reaction is a chain-reaction polymerization, which involves distinct steps of initiation, propagation, and termination.

The most significant role of this compound in polymerization mechanisms is in the field of stereoselective catalysis. The trans-1,2-diaminocyclohexane isomer is chiral and can be resolved into its (R,R) and (S,S) enantiomers. This C₂-symmetric chiral backbone is a foundational component for a class of highly effective asymmetric catalysts, most notably salen-type complexes.

When the chiral trans-1,2-diaminocyclohexane is condensed with substituted salicylaldehydes, it forms a chiral salen ligand. This ligand coordinates with a metal center (e.g., Manganese, Chromium, Cobalt, or Aluminum) to create a chiral catalyst with a well-defined steric environment. The quintessential example is Jacobsen's catalyst, a manganese(III)-salen complex, renowned for its ability to perform highly enantioselective epoxidation of unfunctionalized alkenes. threebond.co.jppcimag.com

In the context of polymerization, these chiral catalysts exert stereocontrol by dictating which enantiomer of a racemic monomer is incorporated into the growing polymer chain or by controlling the stereochemistry of the ring-opening of a meso monomer. The mechanism of stereocontrol arises from the chiral pocket created by the ligand around the metal's active site. The incoming monomer must adopt a specific orientation to coordinate with the metal and react with the growing polymer chain, and one orientation is sterically or electronically favored over the other. This process, known as enantiomorphic site control, allows for the synthesis of isotactic or syndiotactic polymers from racemic or meso monomers. rsc.org For instance, chiral aluminum-salen complexes derived from 1,2-diaminocyclohexane have been successfully used for the stereoselective polymerization of racemic lactide. organic-chemistry.org

The table below highlights key catalyst systems derived from this compound and their applications in stereoselective reactions relevant to polymer synthesis.

Catalyst TypeChiral ComponentMetal CenterApplicationMechanism of StereocontrolReference
Jacobsen's Catalyst(R,R)- or (S,S)-trans-1,2-DiaminocyclohexaneManganese (Mn)Asymmetric Epoxidation of AlkenesChiral salen ligand creates a sterically hindered environment favoring one enantiomeric pathway. threebond.co.jppcimag.com
Salen-type Complexes(R,R)- or (S,S)-trans-1,2-DiaminocyclohexaneAluminum (Al)Stereoselective ROP of LactideEnantiomorphic site control dictates the selection of L- or D-lactide. organic-chemistry.org
Salen-type Complexes(R,R)- or (S,S)-trans-1,2-DiaminocyclohexaneCobalt (Co)Stereoselective ROP of EpoxidesBimetallic mechanism where the chiral ligand environment controls monomer approach.
Thiourea-based OrganocatalystCyclohexyl Diamine MoietyNone (Organocatalyst)Stereoselective ROP of LactideBifunctional activation via hydrogen bonding creates a chiral transition state. rsc.org

This compound-Based Metal-Organic Frameworks (MOFs)

This compound serves as a versatile building block in the construction of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials formed by the coordination of metal ions or clusters with organic ligands. The incorporation of this compound-based ligands into MOF structures can impart specific properties, such as chirality, which is crucial for applications in enantioselective separations and asymmetric catalysis.

For instance, in the synthesis of cyanide-bridged bimetallic MOFs, trans-1,2-cyclohexanediamine (chxn) has been utilized as a ligand in complexes of the general formula [M1(chxn)2]n[M2(CN)6]m, where M1 can be copper (Cu) or nickel (Ni), and M2 can be ruthenium (Ru), chromium (Cr), or cobalt (Co). In these structures, the this compound ligand coordinates to the M1 metal center, and the resulting complex cation is then linked by the cyanide groups coordinating to the M2 metal center, leading to the formation of one-, two-, or three-dimensional frameworks. The chelating nature of the this compound ligand is crucial for the stability of the [M1(chxn)2]n unit, which then acts as a node in the extended MOF structure.

The conformation of the this compound ligand can also influence the final structure of the MOF. The cyclohexane ring can adopt different conformations (e.g., chair, boat), and the relative orientation of the amine groups (cis or trans) will dictate the geometry of the coordination sphere around the metal ion. This, in turn, affects the packing of the coordination units and the topology of the resulting framework.

A significant application of this compound in MOF chemistry is the construction of chiral MOFs. By using enantiomerically pure forms of this compound, such as (1S,2S)-cyclohexanediamine or (1R,2R)-cyclohexanediamine, chirality can be directly introduced into the MOF structure. This is a common strategy for synthesizing homochiral MOFs, which are of great interest for applications in enantioselective recognition and separation.

The table below summarizes examples of chiral MOFs incorporating this compound derivatives.

MOF SystemChiral LigandMetal CentersDimensionalityPotential Application
Cyanide-bridged bimetallic MOFs(1S,2S)- or (1R,2R)-cyclohexanediamineM1 = Cu, Ni; M2 = Ru, Cr, Co1D, 2D, 3DEnantioselective separation, Asymmetric catalysis

Supramolecular Assemblies and Gels

This compound and its derivatives are effective building blocks for the formation of supramolecular assemblies and gels. These are ordered structures formed through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

Research has demonstrated the in situ formation of supramolecular gels by mixing 1,3-cyclohexanediamine (B1580663) with an isocyanate derivative in various organic solvents. nih.govrsc.org The gelation process is driven by the formation of urea (B33335) moieties from the reaction between the amine groups of this compound and the isocyanate groups. nih.gov These urea groups act as hydrogen-bond donors and acceptors, leading to the self-assembly of the molecules into a three-dimensional entangled fiber network that immobilizes the solvent, forming a gel. nih.gov

The properties of these supramolecular gels are influenced by the concentration of the gelators. An increase in the concentration of the this compound and isocyanate components leads to enhanced viscoelastic properties of the resulting gel. nih.govrsc.org These gels also exhibit thermal reversibility, meaning they can transition from a gel to a sol state upon heating and revert to a gel upon cooling. nih.govrsc.org Furthermore, they display thixotropic behavior, which is the ability to become fluid when agitated and return to a gel state at rest. nih.govrsc.org

The table below details the properties of a supramolecular gel formed from 1,3-cyclohexanediamine and an isocyanate derivative. nih.govrsc.org

PropertyObservation
Gel Formation Time 60–100 seconds at room temperature
Driving Force Intermolecular hydrogen bonding between urea moieties
Morphology Entangled fiber network with fibers of ~600 nm width
Thermal Behavior Thermally reversible (gel-sol transition upon heating)
Rheological Behavior Thixotropic (shear-thinning)
Solvents Dichloromethane, tetrahydrofuran (B95107), chloroform, toluene, 1,4-dioxane (B91453)

Derivatives of trans-1,2-diaminocyclohexane have also been extensively studied as low molecular weight organogelators. When functionalized with groups that promote intermolecular interactions, such as urea or amide linkages, these molecules can self-assemble into fibrous networks in organic solvents. The chirality of the diaminocyclohexane backbone can be translated to the supramolecular level, leading to the formation of helical fibers.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structures and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the molecular structures and electronic properties of cyclohexanediamine and its complexes. These calculations provide a detailed understanding of bonding, electronic states, and vibrational behavior. For instance, theoretical studies have been conducted to determine the molecular structure and electronic properties of platinum metal complexes containing 1,2-cyclohexanediamine (B1199290), such as oxaliplatin (B1677828). scispace.comresearchgate.net These investigations utilize methods like DFT and time-dependent density functional theory (TD-DFT) with specific basis sets (e.g., B3LYP-SDD) to calculate electronic properties and excited states. scispace.com The electronic states are often analyzed based on Koopmans' theorem, and the virial ratio can indicate the suitability of the basis set used for molecular relaxation. scispace.com

Furthermore, quantum chemical studies are crucial for understanding the reactivity of this compound in various chemical transformations. They help in analyzing reaction mechanisms and predicting outcomes by estimating chemical reaction pathways and transition state energies. rsc.org For example, computational studies, including DFT and microkinetic modeling, have demonstrated how the rigid cyclohexane (B81311) backbone and methyl groups of certain this compound-derived ligands dictate transition-state geometry, leading to high enantiomeric excess (e.e.) values, often exceeding 90%, in reactions such as ketone reductions. This highlights the ability of quantum chemistry to provide insights into how the stereochemistry of this compound influences enantioselectivity in asymmetric catalysis.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool extensively used to unravel the complex reaction mechanisms involving this compound, particularly in catalytic processes. DFT calculations provide mechanistic insights by mapping out reaction pathways, identifying intermediates, and characterizing transition states, thereby explaining observed chemoselectivity, regioselectivity, and enantioselectivity.

Several studies have leveraged DFT to understand the mechanisms of reactions catalyzed by this compound. For instance, in the asymmetric epoxidation of 2-cyclohexen-1-one (B156087) using 1,2-diaminocyclohexane as a catalyst and trifluoroacetic acid (TFA) as a cocatalyst, DFT calculations confirmed a sequential nucleophilic addition and ring-closure process involving a ketiminium intermediate. nih.gov These studies further revealed that the TFA anion stabilizes transition states through hydrogen-bond acceptance, decreasing energy barriers for nucleophilic addition and ring-closure, with the most significant decrease occurring in the ring-closure step, leading to hydrogen-bond-induced enantioselectivity. nih.gov Water was also found to cooperate with TFA to significantly increase the reaction rate. nih.gov

In the context of asymmetric transfer hydrogenation (ATH) catalyzed by manganese-diamine complexes, DFT studies have provided detailed mechanistic understanding. They have elucidated the catalytic cycle, identified the β-H elimination step as the rate-determining step, and rationalized the origin of stereoselectivity by analyzing the steric environment of N-H moieties in cis- and trans-ligated systems. tudelft.nl

DFT has also been applied to understand the mechanism of transition metal-catalyzed hydrolysis of imines, providing theoretical support for experimental observations. researchgate.net In Michael addition reactions catalyzed by calix researchgate.netthiourea (B124793) this compound derivatives, DFT/SMD studies have offered insights into the synergistic catalytic mechanism, proposing that hydrogen bonding activates the nitro group and forms stable transition states. beilstein-journals.org Similarly, for asymmetric Henry reactions, DFT-based stereochemical rationales have been developed, showing that hydrogen bond donor-acceptor interactions between the catalyst and the substrate's carbonyl oxygen lead to specific product configurations, such as R-configured benzylic amines with (R,R)-cyclohexane diamine-derived BAM complexes. nih.gov

Furthermore, DFT calculations have contributed significantly to understanding the mechanism of asymmetric hydrogenation by homogeneous transition metal catalysis, discussing various functionals and their accuracy in predicting enantiomeric excess. researchgate.net DFT studies have also investigated copper(II) complexes of cis-1,2-diaminocyclohexane (B74578) (Dach), comparing their stability and electronic properties in both gas phase and solution using the polarizable continuum model (PCM). researchgate.net

Computational Design of this compound-Based Catalysts and Ligands

The computational design of catalysts and ligands, particularly those based on this compound, represents a significant advancement in organic chemistry, moving beyond traditional trial-and-error approaches. Computational methods, predominantly DFT, facilitate the systematic design and optimization of catalytic systems. nih.govnih.gov

This in silico approach aims to predict and optimize catalytic activity and selectivity by understanding the underlying electronic, steric, and dispersion interactions between the catalyst and reacting species. nih.gov For example, computational design has been applied to copper complexes, optimizing their reactivity and stability for C-N cross-coupling reactions of aryl bromides and amines. rsc.orgnih.gov These calculations can reveal how specific ligand modifications, such as the introduction of phenyl groups, stabilize complexes through metal-π interactions while maintaining reactivity. rsc.org

Computational understanding is crucial for accelerating the development of new chiral catalysts and ligands by allowing for the precise selection of catalyst scaffolds and fine-tuning of ligands to enhance enantioselectivities. nih.govscispace.com This includes the design of bis(NHC) ligands derived from trans-1,2-diaminocyclohexane for asymmetric conjugate addition reactions. mdpi.com These computational studies support experimental findings and help in identifying the most effective ligand structures for achieving high enantiomeric excess. mdpi.com The goal is to achieve de novo design of effective catalysts for various reactions, which is a long-term yet increasingly palpable phenomenon in theoretical chemistry. nih.gov

Conformation Analysis and Stereochemical Modeling

Conformational analysis and stereochemical modeling are critical for understanding the behavior and reactivity of this compound and its derivatives, particularly in chiral systems. Computational tools are extensively used to explore the conformational landscape and predict stereochemical outcomes.

For Schiff-base ligands containing the 1,2-cyclohexanediamine subunit, systematic conformational searches are performed using tools like CREST. semanticscholar.orgmdpi.com These studies reveal that the chair conformation of the cyclohexane ring is significantly more stable than the boat conformation, with both axial and equatorial positions supporting stable conformers. semanticscholar.org The conformational flexibility also involves rotatable motions about N-cyclohexane bonds and the orientation of substituents. semanticscholar.org

The stereochemical properties of this compound ligands and their metal complexes are investigated using a combination of experimental and theoretical approaches. Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopies, coupled with DFT calculations, are powerful tools for identifying ligand conformers in solution and assigning absolute configurations of metal centers and ligands. semanticscholar.orgmdpi.com For instance, in Ni(II) and Cu(II) complexes of N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (salen-chxn), excellent agreement between experimental and theoretical VCD features allowed for the confident extraction of stereochemical information, including the conformational preference of tert-butyl groups. mdpi.com

The conformational flexibility of the this compound ring in metal complexes can significantly influence their stereochemistry. Studies on platinum(II) complexes containing methyl derivatives of cis-1,2-cyclohexanediamine show that the chelate rings can easily interchange between δ and λ conformations, or become conformationally fixed depending on the methyl substitution pattern. capes.gov.br This dynamic behavior, along with the orientation of the cyclohexane ring, affects the binding of this compound-platinum(II) isomers with biomolecules like d(GpG). oup.comacs.org Even in simple compounds like trans-cyclohexane-1,2-diammonium chromate(VI), the organic cation adopts a stable chair conformation, with hydrogen-bonding interactions influencing the distortion of the chromate (B82759) anion. iucr.org

The trans-(1R,2R) configuration of this compound is particularly important as it induces chirality in metal complexes (e.g., with Mn or Fe), which is critical for asymmetric catalysis, such as asymmetric transfer hydrogenation or epoxidation. Computational studies, including DFT and microkinetic modeling, are used to model explicit solvent effects and ligand-induced steric effects to predict enantiomeric excess outcomes.

Thermodynamic and Kinetic Modeling of Reactions

Computational methods are extensively applied to model the thermodynamic and kinetic aspects of reactions involving this compound, providing crucial data for understanding reaction feasibility and rates.

Kinetic models are established to understand reaction control and estimate activation parameters, including activation energies and adsorption heats. For example, in the catalytic synthesis of 1,3-cyclohexanediamine (B1580663), a kinetic model based on hydrogenation pathways revealed that the reaction was mainly controlled by a sequential pathway, with the addition of the first hydrogen atom being the rate-determining step. researchgate.net

Table 1: Activation Energies and Adsorption Heats for 1,3-Cyclohexanediamine Synthesis researchgate.net

ParameterValue (kJ/mol)
Activation energy (sequential addition 1st H)19.9
Activation energy (sequential addition 2nd H)35.0
Activation energy (simultaneous addition 2 H)54.1
Adsorption heat (resorcinol)63.4
Adsorption heat (1,3-cyclohexanedione)25.7

Note: This is a static representation of an interactive data table.

DFT calculations play a vital role in analyzing transition states and energy barriers, which are fundamental for predicting enantiomeric excess in asymmetric reactions. researchgate.net Molecular dynamics simulations can further validate solvent-assisted pathways, providing a more comprehensive picture of reaction kinetics in solution.

Thermodynamic characterization of this compound derivatives is also important for their industrial applications, such as in CO2 capture processes. Studies have focused on determining essential thermodynamic properties like vapor pressure and heat capacity for compounds like 1,4-cyclohexanediamine and 1,3-cyclohexanediamine. acs.org These data are crucial for modeling industrial processes and ensuring consistency with thermochemical data. acs.org

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Scalable Production

The development of novel and scalable synthetic routes for cyclohexanediamine is crucial for its broader industrial application, particularly from renewable resources. A highly efficient two-step catalytic strategy has been developed for the production of 1,4-cyclohexanediamine (14CHDA) from lignin-derived high molecular-weight lignin (B12514952) oil. This process involves the defunctionalization of 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (B33098) (14CHDO) with an 86.5% molar yield, followed by the highly selective amination of 14CHDO with ammonia (B1221849) to yield 14CHDA in near quantitative yield, utilizing a commercially available RANEY® Ni catalyst. fishersci.ptwikipedia.org This methodology holds significant potential for industrial synthesis from renewable resources.

For 1,3-cyclohexanediamine (B1580663) (1,3-CHDA), a low-cost and efficient methodology has been developed starting from resorcinol (B1680541) (RES). This pathway involves the hydrogenation of RES in water over Raney Ni to obtain 1,3-cyclohexandione (1,3-CHD), which is then directly used for oximation with hydroxylamine (B1172632) hydrochloride to form an oxime intermediate. Subsequent hydrogenation of the oxime over Raney Ni in methanol (B129727) yields 1,3-CHDA with a total yield exceeding 75%. nih.govnih.gov This approach simplifies the process and reduces costs.

Furthermore, a new method for the large-scale preparation of a key chiral cyclohexane (B81311) cis-diamine intermediate, essential for the synthesis of the anticoagulant drug Edoxaban, has been disclosed. This method addresses drawbacks of previous syntheses, such as low yield and long reaction times, by incorporating an enzyme-catalyzed asymmetric reductive amination step. americanelements.com

Advanced Chiral Catalysis Design

This compound derivatives are widely recognized as indispensable chiral scaffolds in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds critical for pharmaceuticals and fine chemicals.

One notable example is the use of (S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride, commonly known as Jacobsen's catalyst, which plays a crucial role in the enantioselective epoxidation of olefins. wikipedia.orgthegoodscentscompany.com This catalyst facilitates the formation of epoxides, which are valuable intermediates in organic synthesis.

Recent advancements include the design of bifunctional chiral urea-quaternary ammonium (B1175870) salt hybrid catalysts, synthesized from trans-1,2-cyclohexanediamine. These catalysts have demonstrated high enantiomeric ratios (up to 95:5) and good yields in asymmetric Michael addition reactions and aldol-initiated cascade reactions involving glycine (B1666218) Schiff bases under mild conditions. nih.gov

Bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold, incorporating a 1,2-benzenediamine H-bond donor, have been developed and investigated for their organocatalytic activity. These catalysts achieved complete conversion and up to 77% enantioselectivity in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. americanelements.com

Chiral calix nih.govthiourea (B124793) this compound derivatives have also been successfully employed as organocatalysts for enantioselective Michael addition reactions between nitroolefins and 1,3-dicarbonyl compounds, achieving high yields (90–99%) and moderate to good enantioselectivities (46–94% ee). fishersci.dk

In the realm of metal catalysis, novel palladium complexes featuring chiral di-N-heterocyclic carbene ligands derived from 1,2-cyclohexanediamine (B1199290) have been synthesized. These complexes effectively catalyze asymmetric Suzuki-Miyaura couplings of aryl bromides with arylboronic acids, yielding products in good yields and moderate enantioselectivities (up to 61% ee). sigmaaldrich.com

N,N'-Diisopropyl-1,2-trans-cyclohexanediamine serves as a chiral ligand in various asymmetric catalytic reactions, including hydrogenation and hydroformylation, contributing to the production of enantiomerically pure compounds. epa.gov The trans-1,2-diaminocyclohexane motif is a widely used chiral scaffold for constructing numerous ligands and catalysts in asymmetric synthesis, including applications in cyclopropanation and nucleophilic additions to aldehydes and ketones. nih.govuni.lu

Integration in Hybrid Materials Systems

The integration of this compound into hybrid materials systems is a burgeoning area of research, leading to the development of materials with enhanced or novel properties.

This compound has been successfully incorporated into organic-inorganic hybrid perovskites. For instance, (C6H16N2)2AgBiI8·H2O and (C6H16N2)2CuBiI8·0.5H2O, utilizing 1,4-cyclohexanediamine, have been synthesized and exhibit optical band gaps of 1.93 eV and 1.68 eV, respectively. nih.gov The configuration of 1,2-cyclohexanediamine (R,R-, cis-, and trans-isomers) has a templating effect on iodoplumbate organic–inorganic hybrid structures, influencing the formation of distinct inorganic components such as 2-D monolayer perovskite sheets, 1-D zigzag chains, or discrete [PbI6] octahedra. fishersci.ca

Reaction products of 1,2-cyclohexanediamine with N-(2-oxiranylmethyl)-2-oxiranemethanamine are finding utility in the production of coatings, adhesives, and composite materials, owing to their excellent mechanical properties, thermal stability, and resistance to chemicals. fishersci.at

The formation of in situ supramolecular gels by mixing this compound with isocyanate derivatives or aldehyde derivatives at room temperature has been reported. These gels are formed through the generation of urea (B33335) moieties, leading to intermolecular hydrogen-bonding interactions, and show promise for bio-related applications. nih.govfishersci.com

4-Methyl-1,3'-Cyclohexanediamine (HTDA) is employed as an alicyclic amine monomer and a new curing agent for epoxy resins. It is suitable for composite materials, coatings, adhesives, and flooring applications, and can also be used in the organic synthesis of polyamides, polyimides, and as an amine chain extender for polyurethanes. fishersci.cafishersci.nomims.comcenmed.com

Furthermore, trans-1,4-cyclohexanediamine has been utilized in the mechanochemical acid-base reactions for the assembly of hybrid organic-organometallic materials. sigmaaldrich.com

Bio-inspired Catalysis and Chemical Transformations

The principles of biological systems are increasingly inspiring the design of new catalysts and chemical transformations involving this compound.

Bioinspired tetraamino-bisthiourea chiral macrocycles, which incorporate this compound units, have been synthesized and successfully applied in catalyzing decarboxylative Mannich reactions. These macrocycles mimic the confined environment and cooperative binding sites found in enzymes, achieving excellent yields and good enantioselectivity. fishersci.atamericanelements.com

Enzymatic methods are also being explored for the synthesis and resolution of this compound derivatives. For instance, the lipase (B570770) of Candida antarctica (CAL) has been effectively used for the resolution of trans-1,2-cyclohexanediamine, leading to enantiopure forms that are valuable for the preparation of various azamacrocycles. sigmaaldrich.com this compound-based thiourea catalysts have also been integrated into one-pot chemo- and photo-enzymatic linear cascade processes, demonstrating the potential for synergistic catalytic systems. uni.lu

In the context of olefin oxidations, N,N'-bis(2-pyridylmethyl)-1,2-diaminocyclohexane (bpmcn) has been used in bio-inspired [FeII(N2Py2)] catalysts. The catalytic behavior of these iron complexes, including epoxidation and cis-dihydroxylation, is dramatically influenced by the geometry adopted by the iron complex. fdc-chemical.com Additionally, enzymes like DdaG and SfaB have shown activity in ligating carboxylic groups of diacids with cyclic diamines such as cis-1,4-cyclohexanediamine, demonstrating their potential in enzymatic synthesis of oligoamide polymer precursors. epa.gov

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the purity and stereochemistry of cyclohexanediamine derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1\text{H}/13C^{13}\text{C} NMR to distinguish cis/trans isomers via coupling constants (e.g., trans-1,2-cyclohexanediamine shows distinct splitting patterns due to diamagnetic anisotropy) .

  • X-ray Diffraction (XRD) : Determine absolute configuration using single-crystal XRD (e.g., simulated vs. experimental XRD patterns for iodoplumbate hybrids) .

  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and substitution patterns (e.g., calix[4]thiourea derivatives characterized by HRMS) .

  • Chiral HPLC : Resolve enantiomers using tartaric acid-based chiral stationary phases .

    Table 1 : Key Spectroscopic Techniques for this compound Characterization

    MethodApplicationExample Reference
    XRDAbsolute configuration determination
    NMRIsomer distinction, purity assessment
    Chiral HPLCEnantiomeric resolution

Q. What are the critical parameters for synthesizing enantiopure trans-1,2-cyclohexanediamine?

  • Methodological Answer :

  • Diastereomeric Salt Formation : React racemic trans-1,2-cyclohexanediamine with L-tartaric acid under pH 4–5 to form diastereomeric salts, followed by recrystallization in ethanol/water .
  • Protection Strategies : Use Boc-protection to isolate mono- or disubstituted derivatives (e.g., coupling with calix[4]arene-thiourea scaffolds) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction yields in asymmetric catalysis applications .

Advanced Research Questions

Q. How does the configuration of this compound ligands affect the antitumor activity of platinum(II) complexes?

  • Methodological Answer :

  • DNA Adduct Formation : The (1R,2R)-trans configuration in oxaliplatin forms stable DNA crosslinks, evading repair mechanisms in cisplatin-resistant cancers .

  • Comparative Studies : Cis-cyclohexanediamine analogs exhibit lower cytotoxicity (IC50_{50} >10 µM vs. 0.1–1 µM for oxaliplatin) due to reduced adduct stability .

  • Stability Under Physiological Conditions : Trans isomers show superior kinetic inertness (half-life >24 hours at pH 7.4, 37°C) .

    Table 2 : Comparison of Platinum Complexes with this compound Ligands

    ParameterOxaliplatin [(1R,2R)-trans]Cis-Cyclohexanediamine Analog
    DNA Adduct StabilityHigh (t1/2_{1/2} >24 h) Moderate (t1/2_{1/2} ~12 h)
    Cytotoxicity (IC50_{50}, µM)0.1–1 >10
    Resistance ProfileActive in cisplatin-resistant lines Inactive

Q. What strategies mitigate contradictions in catalytic performance reported for this compound-based asymmetric catalysts?

  • Methodological Answer :

  • Solvent Effects : Optimize solvent polarity (e.g., THF vs. toluene alters enantiomeric excess by 20–30% in Michael additions) .
  • Non-Covalent Interactions : Balance hydrogen bonding (e.g., thiourea motifs) and π-stacking (e.g., calix[4]arene cavities) to minimize competing pathways .
  • Kinetic Profiling : Conduct time-resolved studies under varied temperatures and concentrations to identify rate-determining steps .
  • Structural Validation : Use XRD to confirm catalyst-substrate adduct geometry (e.g., salen-manganese(III) epoxidation catalysts) .

Q. How does the stereochemistry of 1,2-cyclohexanediamine influence templating effects in hybrid materials?

  • Methodological Answer :

  • Crystal Engineering : The trans isomer directs iodoplumbate frameworks into helical structures via H-bonding and steric effects, while cis isomers favor layered architectures .
  • Powder XRD Analysis : Match simulated and experimental patterns to verify phase purity (e.g., Figure S1 in Supplementary Data) .
  • Thermodynamic vs. Kinetic Control : Adjust reaction temperatures to favor metastable polymorphs (e.g., 60°C for kinetically stable hybrids) .

Methodological Considerations

  • Data Contradiction Analysis : Discrepancies in catalytic activity or material properties often arise from unaccounted solvent interactions or incomplete structural characterization. Cross-validate results using complementary techniques (e.g., XRD + NMR) .
  • Experimental Design : For enantioselective syntheses, include control experiments with racemic and enantiopure ligands to isolate stereochemical effects .

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